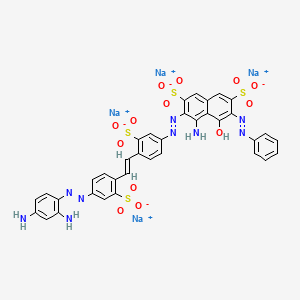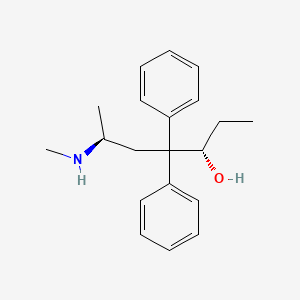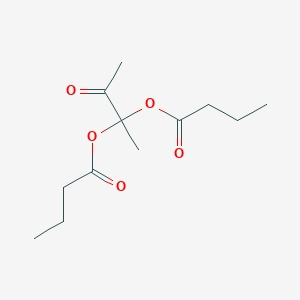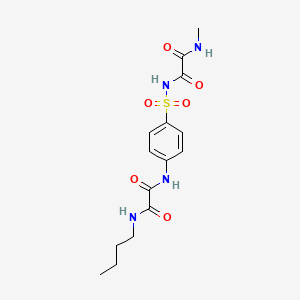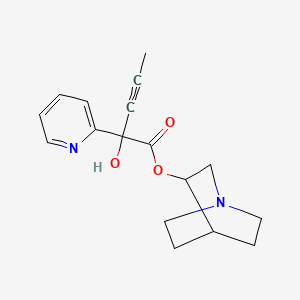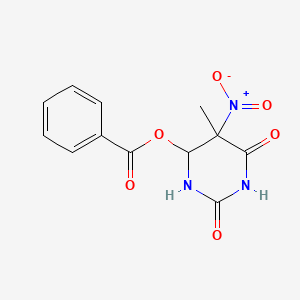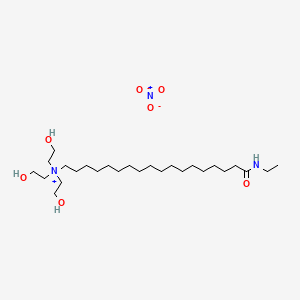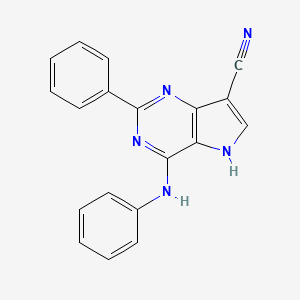
2-Phenyl-4-(phenylamino)-5H-pyrrolo(3,2-d)pyrimidine-7-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Phenyl-4-(phenylamino)-5H-pyrrolo(3,2-d)pyrimidine-7-carbonitrile is a heterocyclic compound that features a pyrrolopyrimidine core. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyl-4-(phenylamino)-5H-pyrrolo(3,2-d)pyrimidine-7-carbonitrile typically involves multi-step organic reactions. A common approach might include:
Formation of the pyrrolopyrimidine core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the phenyl groups: This can be done via substitution reactions using phenyl halides or phenylboronic acids.
Addition of the carbonitrile group: This step might involve nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound might undergo oxidation reactions, particularly at the phenylamino group.
Reduction: Reduction reactions could target the carbonitrile group, converting it to an amine.
Substitution: The phenyl groups might participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like phenyl halides, phenylboronic acids, or Grignard reagents.
Major Products
Oxidation: Products might include nitroso or nitro derivatives.
Reduction: Products could include primary amines.
Substitution: Products would vary depending on the substituent introduced.
Wissenschaftliche Forschungsanwendungen
2-Phenyl-4-(phenylamino)-5H-pyrrolo(3,2-d)pyrimidine-7-carbonitrile may have applications in various fields:
Chemistry: As a building block for more complex molecules.
Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.
Medicine: Possible therapeutic applications, such as anticancer or antiviral agents.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Wirkmechanismus
The mechanism of action would depend on the specific biological target. Generally, compounds with a pyrrolopyrimidine core might interact with enzymes or receptors, inhibiting or modulating their activity. The phenylamino and carbonitrile groups could play roles in binding to the target site.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Phenyl-4-(phenylamino)-5H-pyrrolo(3,2-d)pyrimidine-6-carbonitrile
- 2-Phenyl-4-(phenylamino)-5H-pyrrolo(3,2-d)pyrimidine-8-carbonitrile
Uniqueness
The position of the carbonitrile group in 2-Phenyl-4-(phenylamino)-5H-pyrrolo(3,2-d)pyrimidine-7-carbonitrile might confer unique chemical properties and biological activities compared to its analogs.
Eigenschaften
CAS-Nummer |
84905-67-9 |
|---|---|
Molekularformel |
C19H13N5 |
Molekulargewicht |
311.3 g/mol |
IUPAC-Name |
4-anilino-2-phenyl-5H-pyrrolo[3,2-d]pyrimidine-7-carbonitrile |
InChI |
InChI=1S/C19H13N5/c20-11-14-12-21-17-16(14)23-18(13-7-3-1-4-8-13)24-19(17)22-15-9-5-2-6-10-15/h1-10,12,21H,(H,22,23,24) |
InChI-Schlüssel |
UIUUYKDNFDCCFV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=NC3=C(C(=N2)NC4=CC=CC=C4)NC=C3C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


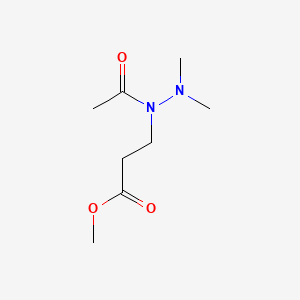
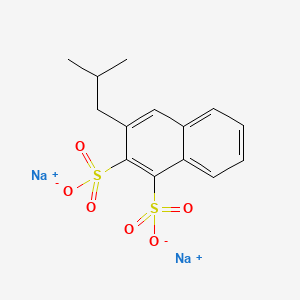

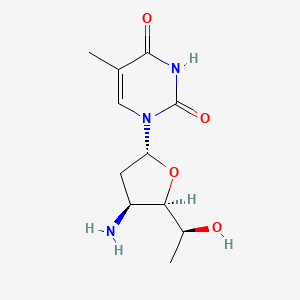
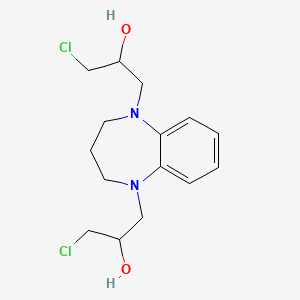
![N-[[10-[2-(4-methylpiperazin-1-yl)ethyl]acridin-9-ylidene]amino]-1,3-thiazol-2-amine;pentahydrochloride](/img/structure/B12749274.png)
